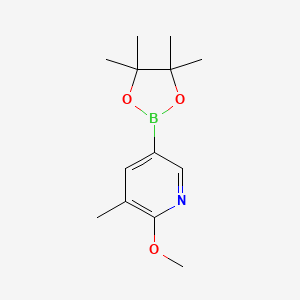

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

説明

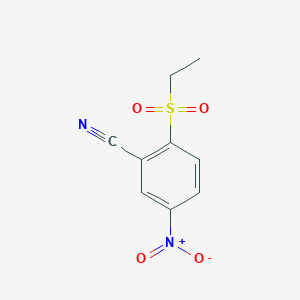

“(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H19BN2O3 . It has an average mass of 250.102 Da and a monoisotopic mass of 250.148880 Da .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves cross-coupling reactions such as the Suzuki-Miyaura cross-coupling . Protodeboronation of pinacol boronic esters, a type of boronic acid derivative, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis

The molecular structure of “(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid” consists of 12 carbon atoms, 19 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Boronic acids, including pyridinylboronic acids, are commonly used in various chemical reactions. One of the most significant applications is the Suzuki-Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

Synthesis and Reactivity

Synthesis of Halopyridinylboronic Acids and Esters

A method for synthesizing novel halopyridinylboronic acids and esters, including compounds similar to the one inquired, utilizing a regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, is described. These compounds can undergo Pd-catalyzed coupling, producing new pyridine libraries (Bouillon et al., 2002); (Bouillon et al., 2003).

Synthesis of Complex Pyridines

Describes the synthesis of 4-(Pyridin-2-yl)phenylboronic acid and its application in Suzuki coupling reactions to produce phosphorescent ligands, highlighting its utility in constructing complex organic structures (Gao Xi-cun, 2010).

Creation of Functionalized Heteroarylpyridines

Discusses the synthesis of various pyridylboronic acids and their use in Suzuki–Miyaura cross-coupling reactions, leading to new functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Chemical Properties and Applications

Reactivity of Pyridinium Boronic Acids

Examines the reactivity of pyridinium boronic acids in acidic solutions, providing fundamental insights into their chemical behavior and potential for use in organoboron-based chemosensors (Iwatsuki et al., 2012).

Electrochemical Applications

Details the use of poly(pyridine-3-boronic acid) in creating modified electrodes for the simultaneous determination of various biochemical compounds, demonstrating its potential in biosensing technologies (Wu et al., 2010).

Supramolecular Chemistry

- Creation of Supramolecular Structures: Describes the use of N-containing boronic esters, including pyridineboronic acids, to assemble a variety of macrocycles and coordination polymers, highlighting the versatility of these compounds in constructing complex molecular architectures (Salazar-Mendoza et al., 2013).

作用機序

Target of Action

The primary target of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .

Mode of Action

The compound interacts with its targets through a transmetalation process . In this process, the boronic acid moiety of the compound transfers its organic group to a metal, typically palladium, which is then used to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the construction of C-C bonds and has been applied in the synthesis of various natural products, pharmaceuticals, and polymers .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, like many other organoboron compounds, can be influenced by various environmental factors. These may include the presence of a catalyst (typically palladium), the pH of the reaction environment, temperature, and the presence of other reagents . .

特性

IUPAC Name |

[4-[di(propan-2-yl)carbamoyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-8(2)15(9(3)4)12(16)10-5-6-14-7-11(10)13(17)18/h5-9,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLFOUSVUPJCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C(=O)N(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726940 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid | |

CAS RN |

868997-86-8 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)

![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)

![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)

![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)